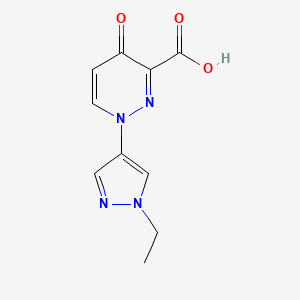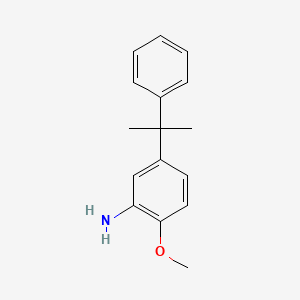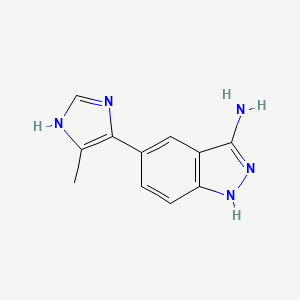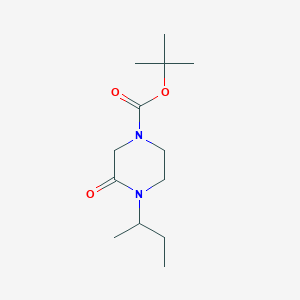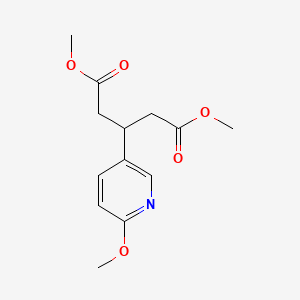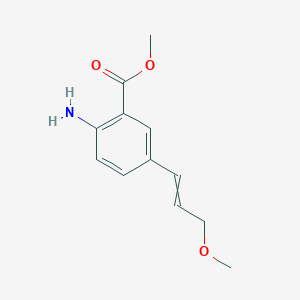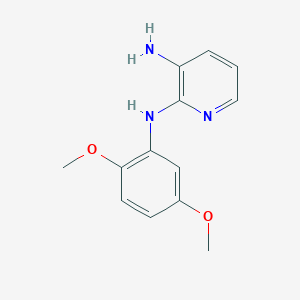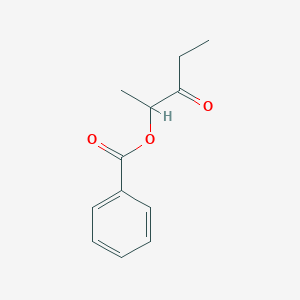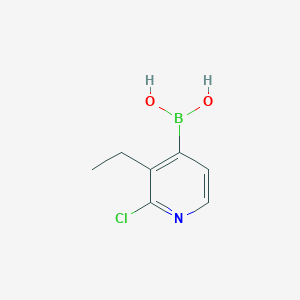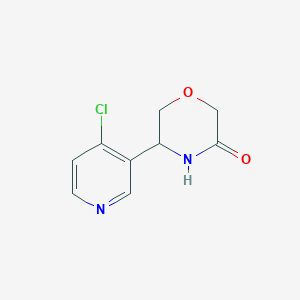
5-(4-Chloropyridin-3-yl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloropyridin-3-yl)morpholin-3-one is a versatile chemical compound with a molecular weight of 212.63 g/mol . It is characterized by the presence of a chloropyridine ring attached to a morpholinone structure. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various research and development projects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloropyridin-3-yl)morpholin-3-one typically involves the reaction of 4-chloropyridine with morpholine under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The process can be optimized using transition metal catalysis to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly and cost-effective processes. These methods are designed to be reproducible and robust, making them suitable for large-scale production . The use of solid-phase synthesis and intramolecular reactions are some of the advanced techniques employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Chloropyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the chloropyridine and morpholinone moieties, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amines . Substitution reactions often result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4-Chloropyridin-3-yl)morpholin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, it is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways . Additionally, it finds applications in the industry for the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 5-(4-Chloropyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some similar compounds include 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one and other morpholine derivatives . These compounds share structural similarities with 5-(4-Chloropyridin-3-yl)morpholin-3-one but differ in their specific functional groups and reactivity .
Uniqueness: What sets this compound apart is its unique combination of a chloropyridine ring and a morpholinone structure. This combination provides a distinct reactivity profile, making it particularly useful for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H9ClN2O2 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
5-(4-chloropyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-1-2-11-3-6(7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13) |
InChI-Schlüssel |
AIXBGBANURVCBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)CO1)C2=C(C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


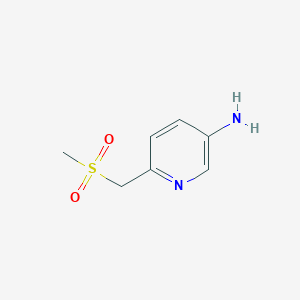


![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
